2-[(Thiazolidin-2-ylidene)aminomethylidene]malonic acid
Description
2-[(Thiazolidin-2-ylidene)aminomethylidene]malonic acid (CAS: 1820748-73-9) is a structurally complex malonic acid derivative featuring a thiazolidine ring fused with an aminomethylidene moiety. This compound is synthesized via condensation reactions involving thiazolidine precursors and malonic acid derivatives, as indicated in . The presence of conjugated systems (e.g., the thiazolidin-ylidene group) may enhance electronic delocalization, influencing reactivity and biological activity .
Properties
IUPAC Name |
2-[(4,5-dihydro-1,3-thiazol-2-ylamino)methylidene]propanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c10-5(11)4(6(12)13)3-9-7-8-1-2-14-7/h3H,1-2H2,(H,8,9)(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBJMBDYGDZDLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC=C(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701169167 | |
| Record name | Propanedioic acid, 2-[[(4,5-dihydro-2-thiazolyl)amino]methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701169167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820748-73-9 | |
| Record name | Propanedioic acid, 2-[[(4,5-dihydro-2-thiazolyl)amino]methylene]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820748-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedioic acid, 2-[[(4,5-dihydro-2-thiazolyl)amino]methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701169167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[(Thiazolidin-2-ylidene)aminomethylidene]malonic acid typically involves multicomponent reactions, click reactions, and green chemistry approaches to enhance selectivity, purity, and yield. One common method involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature, followed by treatment with oxalyl chloride in dry acetonitrile at elevated temperatures . Industrial production methods often utilize cost-effective, one-pot mechanisms to streamline the synthesis process and improve efficiency .
Chemical Reactions Analysis
2-[(Thiazolidin-2-ylidene)aminomethylidene]malonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the thiazolidine ring can be modified with different substituents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include various thiazolidine derivatives and other heterocyclic compounds .
Scientific Research Applications
2-[(Thiazolidin-2-ylidene)aminomethylidene]malonic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Thiazolidin-2-ylidene)aminomethylidene]malonic acid involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The compound’s ability to modulate inflammatory pathways also contributes to its anti-inflammatory properties .
Comparison with Similar Compounds
(2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic Acid
This analog (CAS: 5374-29-8) shares the thiazolidinone core but replaces the malonic acid moiety with an acetic acid group. For example, derivatives like N-(thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide () demonstrate how substituent variations modulate activity, though direct comparisons to the target compound require further pharmacological data .
Malonic Acid Derivatives with Heterocyclic Substituents
N-[2-(6-Methoxy) Benzothiazolyl] Malonamic Acid
Malonamic acids, such as this benzothiazole derivative (), retain the malonic acid backbone but incorporate aromatic heterocycles. These compounds exhibit antiinflammatory activity (e.g., IC50 values for carrageenin-induced edema inhibition), highlighting the importance of electron-rich aromatic systems in modulating biological responses. In contrast, the thiazolidin-ylidene group in the target compound may enhance chelation or hydrogen-bonding capabilities due to its planar structure .
2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids
These chromenopyridine-malonic acid hybrids () demonstrate high synthetic yields (65–98%) in DMSO, underscoring the role of solvent polarity in facilitating multicomponent reactions. The extended π-system in chromenopyridine contrasts with the thiazolidin-ylidene group, which may prioritize different electronic interactions in catalysis or target binding .
Antimicrobial and Enzyme Inhibition
Malonic acid derivatives with extended chains (e.g., malonic acid ester (S)-6, IC50 = 2.34 μM) show superior E. coli DNA gyrase inhibition compared to oxalic acid analogs (IC50 = 4.47 μM) (). The additional methylene group in malonic acid enhances flexibility and hydrophobic interactions, a property likely shared by 2-[(Thiazolidin-2-ylidene)aminomethylidene]malonic acid. Hydrolysis of esters to free acids further improves activity (e.g., malonic acid derivative (S)-8, IC50 = 0.891 μM), suggesting the target compound’s carboxylic groups may enhance target engagement .
Antifungal and Virulence Inhibition
Maleic and malonic acids inhibit Sclerotinia sclerotiorum by disrupting oxalic acid secretion and sclerotia formation ().
Substituent Effects on Solubility and Reactivity
- Alkyl Chains : 2-(10-Mercapto-decyl)-malonic acid () incorporates a hydrophobic thiolated chain, improving membrane permeability but reducing aqueous solubility. The target compound’s heterocycle may balance hydrophilicity and lipophilicity .
Data Tables
Table 1: Inhibitory Activity of Malonic vs. Oxalic Acid Derivatives
Table 2: Antiinflammatory Activity of Malonamide Derivatives
| Compound | Activity (Carrageenin Edema Inhibition) | Reference |
|---|---|---|
| N-[2-(6-Methoxy)benzothiazolyl] malonamic acid | Significant | |
| Target Compound* | Pending pharmacological studies | – |
*Hypothetical activity based on structural analogy.
Biological Activity
2-[(Thiazolidin-2-ylidene)aminomethylidene]malonic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
The compound is characterized by the presence of a thiazolidin ring, which contributes to its biological properties. The general structure can be represented as follows:
Synthesis Methods
The synthesis typically involves the reaction of malonic acid derivatives with thiazolidin precursors under controlled conditions. Common solvents used include ethanol or methanol, with bases such as sodium hydroxide facilitating the reaction.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effective inhibition of pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 32 to 128 µg/mL, demonstrating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 256 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it induces apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study: Breast Cancer Cells
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 25 | 65 |
| 50 | 40 |
The biological activity of this compound is attributed to its ability to interact with various cellular targets. It is believed to inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions in pathogens and cancer cells alike.
- Enzyme Inhibition : The compound may inhibit enzymes such as dihydrofolate reductase and topoisomerases.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, contributing to its anticancer effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
